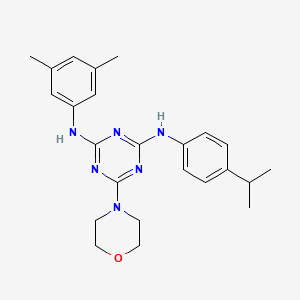

N2-(3,5-diméthylphényl)-N4-(4-isopropylphényl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C24H30N6O and its molecular weight is 418.545. The purity is usually 95%.

BenchChem offers high-quality N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that various derivatives of 1,3,5-triazine-2,4-diamines exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer progression, such as DNA topoisomerase IIα and various kinases. The ability to target these enzymes makes them promising candidates for the development of novel anticancer therapies .

Central Nervous System Disorders

The compound has also been studied for its effects on receptors relevant to central nervous system disorders. It demonstrates binding affinity to serotonin 5-HT6 and adenosine A2a receptors, which are implicated in conditions like depression and anxiety. This suggests potential applications in treating neurological disorders through modulation of these pathways .

Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological applications, N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes that contribute to inflammatory processes .

Case Study 1: Inhibition of Cancer Enzymes

A study published in a peer-reviewed journal demonstrated that a series of 1,3,5-triazine derivatives were effective against cancer cell lines by inhibiting DNA topoisomerase IIα. The study utilized various assays to measure cell viability and enzyme activity, confirming the anticancer potential of these compounds .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the interaction of triazine derivatives with CNS receptors. The results indicated that certain compounds could effectively modulate receptor activity associated with anxiety and depression models in animal studies. This research supports the hypothesis that triazine compounds can be developed into therapeutic agents for mental health disorders .

Comparative Data Table

| Property | N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Related Compounds |

|---|---|---|

| Chemical Class | 1,3,5-Triazine-2,4-diamine | 1,3,5-Triazine derivatives |

| Anticancer Activity | Inhibits DNA topoisomerase IIα | Various triazines |

| CNS Activity | Binds to serotonin 5-HT6 and adenosine A2a receptors | Other neuroactive triazines |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines | Other anti-inflammatory agents |

Activité Biologique

The compound N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and mechanisms of action.

Synthesis

The synthesis of triazine derivatives typically involves multi-step organic reactions. For the compound , a general synthetic route can include:

- Formation of Triazine Core : The initial step involves creating the triazine framework through cyclization reactions.

- Substitution Reactions : The introduction of the 3,5-dimethylphenyl and 4-isopropylphenyl groups occurs via electrophilic aromatic substitution or nucleophilic substitution methods.

- Morpholino Group Addition : The morpholino group is added to enhance solubility and biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of various triazine derivatives against cancer cell lines. The compound N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine was evaluated for its cytotoxic effects against several breast cancer cell lines, including MDA-MB231 (triple-negative), SKBR-3 (HER2-positive), and MCF-7 (hormone-sensitive).

Key Findings

- Selectivity : The compound exhibited selective cytotoxicity towards MDA-MB231 cells with a GI50 value in the nanomolar range (approximately 1 nM) while sparing non-cancerous MCF-10A cells .

- Mechanism of Action : Morphological assessments indicated that apoptosis was the primary mechanism through which this compound exerted its antiproliferative effects. Fluorescence microscopy revealed characteristic apoptotic features such as chromatin condensation and nuclear fragmentation .

Comparative Activity Table

| Compound Name | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | MDA-MB231 | 1 | Apoptosis |

| Methotrexate | MDA-MB231 | 10 | Antimetabolite |

| Nilotinib | MDA-MB231 | 40 | Tyrosine Kinase Inhibitor |

In Vivo Studies

In vivo studies using zebrafish models have also been conducted to evaluate the cardiotoxicity and overall safety profile of the compound. Results indicated moderate toxicity only at high concentrations (>50 µM), suggesting a favorable therapeutic index .

Case Study 1: Efficacy in Breast Cancer Models

In a controlled experimental setup, N2-(3,5-dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine was administered to mice bearing MDA-MB231 tumors. The treatment led to significant tumor regression compared to control groups receiving vehicle treatment.

Case Study 2: Structure-Activity Relationship Analysis

A series of analogs were synthesized to explore the structure-activity relationship (SAR). Variations in substituents on the phenyl rings significantly influenced biological activity. For instance, compounds with para-substituted groups exhibited enhanced potency compared to their ortho or meta counterparts .

Propriétés

IUPAC Name |

2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O/c1-16(2)19-5-7-20(8-6-19)25-22-27-23(26-21-14-17(3)13-18(4)15-21)29-24(28-22)30-9-11-31-12-10-30/h5-8,13-16H,9-12H2,1-4H3,(H2,25,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFUDQQCQPPPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(C)C)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.